2,6-Bis(bromomethyl)-4-cyanopyridine
Overview
Description
2,6-Bis(bromomethyl)-4-cyanopyridine is an organic compound with the molecular formula C9H6Br2N2 It is a derivative of pyridine, characterized by the presence of two bromomethyl groups at the 2 and 6 positions and a cyano group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(bromomethyl)-4-cyanopyridine typically involves the bromination of 2,6-dimethyl-4-cyanopyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic substitution, where the bromine atoms replace the hydrogen atoms on the methyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(bromomethyl)-4-cyanopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of aminopyridines.
Scientific Research Applications
2,6-Bis(bromomethyl)-4-cyanopyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,6-Bis(bromomethyl)-4-cyanopyridine involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The cyano group can participate in various reactions, including reduction and nucleophilic addition, influencing the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(chloromethyl)-4-cyanopyridine
- 2,6-Dibromopyridine
- 2,6-Dimethyl-4-cyanopyridine
Uniqueness
2,6-Bis(bromomethyl)-4-cyanopyridine is unique due to the presence of both bromomethyl and cyano groups, which confer distinct reactivity patterns. The combination of these functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2,6-bis(bromomethyl)pyridine-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2/c9-3-7-1-6(5-11)2-8(4-10)12-7/h1-2H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREANIHWLPYPEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CBr)CBr)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447808 | |
Record name | 2,6-Bis(bromomethyl)-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
611233-77-3 | |
Record name | 2,6-Bis(bromomethyl)-4-cyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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